molecular formula C19H20N4O2 B11681642 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide

Cat. No.: B11681642
M. Wt: 336.4 g/mol
InChI Key: MJVJCMUCKNZSTR-RGVLZGJSSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its hydrazide moiety allows it to form Schiff bases with aldehydes and ketones, which can be useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-4-yl)propane-1-ol: A simpler analog with a hydroxyl group instead of the hydrazide and naphthalene moieties.

    3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    2-hydroxy-1-naphthaldehyde: Another precursor used in the synthesis.

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide lies in its combination of a pyrazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C19H20N4O2/c1-12-15(13(2)22-21-12)8-10-19(25)23-20-11-17-16-6-4-3-5-14(16)7-9-18(17)24/h3-7,9,11,24H,8,10H2,1-2H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

MJVJCMUCKNZSTR-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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